molecular formula C16H18O4 B150070 Perilloxin CAS No. 263249-77-0

Perilloxin

Cat. No.: B150070
CAS No.: 263249-77-0
M. Wt: 274.31 g/mol
InChI Key: SOTPZHKVANVGAN-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perilloxin is an organic compound that belongs to the class of natural products. It is typically extracted from the leaves of the Perilla frutescens plant . This compound is characterized by multiple chemical functional groups, including a benzoxepin moiety. It appears as a colorless or pale yellow liquid and is stable at room temperature. It is insoluble in water but soluble in organic solvents such as alcohol and ether . Research suggests that this compound may have potential therapeutic effects on heart diseases, cancer, and neurodegenerative diseases .

Chemical Reactions Analysis

Perilloxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Properties

IUPAC Name

2-[(2R)-5-methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-8,14,17H,9H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTPZHKVANVGAN-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=CC(=C3C=COC=CC3=C2O1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CC2=CC(=C3C=COC=CC3=C2O1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action for perilloxin's inhibitory activity on cyclooxygenase-1 (COX-1)?

A1: While the provided research abstract [] states that this compound and dehydrothis compound exhibit inhibitory activities against COX-1 with IC50 values of 23.2 μM and 30.4 μM respectively, the exact mechanism of action is not elaborated on. Further research is needed to determine how these compounds interact with COX-1 at a molecular level and affect its downstream signaling pathways.

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